3-Chloroperoxybenzoic acid

Catalog No.
S580130
CAS No.
937-14-4
M.F
C7H5ClO3
M. Wt
172.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloroperoxybenzoic acid

CAS Number

937-14-4

Product Name

3-Chloroperoxybenzoic acid

IUPAC Name

3-chlorobenzenecarboperoxoic acid

Molecular Formula

C7H5ClO3

Molecular Weight

172.56 g/mol

InChI

InChI=1S/C7H5ClO3/c8-6-3-1-2-5(4-6)7(9)11-10/h1-4,10H

InChI Key

NHQDETIJWKXCTC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)OO

Synonyms

3-Chlorobenzenecarboperoxoic Acid; m-Chloroperoxybenzoic Acid; 3-Chlorobenzenecarboperoxoic Acid; 3-Chloroperbenzoic Acid; 3-Chloroperoxybenzoic Acid; MCPBA; NSC 97094; m-Chlorobenzoyl Hydroperoxide; m-Chloroperbenzoic Acid; m-Chloroperoxobenzoic Aci

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OO

The exact mass of the compound 3-Chloroperoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97094. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Chlorobenzoates - Supplementary Records. It belongs to the ontological category of monochlorobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Oxidizer;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloroperoxybenzoic acid (mCPBA, CAS 937-14-4) is a widely utilized peroxycarboxylic acid that serves as a cornerstone electrophilic oxidant in both laboratory and industrial organic synthesis. Commercially supplied as a damp, crystalline powder (typically 70–77% active content, stabilized with water and 3-chlorobenzoic acid to mitigate shock sensitivity), mCPBA is highly valued for its ability to perform rapid, uncatalyzed oxygen transfers. Its primary procurement value lies in its exceptional performance in the epoxidation of alkenes, Baeyer-Villiger oxidations of ketones, and the controlled oxidation of heteroatoms such as sulfides and amines. Because it is highly soluble in common organic solvents like dichloromethane and chloroform, mCPBA enables strictly anhydrous, homogeneous reaction conditions that prevent the hydrolytic degradation of sensitive intermediates [1].

Research Fit

Solid, weighable powder supports direct stoichiometric dispensing for oxidation reactions.
Reported mid-range peracid reactivity, applicable to substrates beyond peracetic acid yet milder than trifluoroperacetic acid.
Multi-year shelf stability at 2–8 °C simplifies procurement and reduces re-standardization overhead.

While bulk oxidants like hydrogen peroxide or peracetic acid offer lower raw material costs, substituting them for mCPBA frequently introduces severe process liabilities. Hydrogen peroxide is a poor electrophile on its own, generally requiring the addition of specialized transition-metal catalysts to achieve acceptable epoxidation rates, which complicates purification and risks heavy-metal contamination in pharmaceutical workflows. Peracetic acid, while reactive, is a volatile and highly corrosive liquid that complicates precise stoichiometric weighing and poses significant handling hazards. Furthermore, aqueous-based inorganic oxidants like Oxone necessitate biphasic or protic conditions, which frequently trigger the hydrolytic ring-opening of delicate epoxides. Consequently, mCPBA remains indispensable when precise stoichiometric control, anhydrous organic solubility, and catalyst-free kinetics are required [1].

Substitution Risk

Physical form mCPBA is a solid, weighable powder; peracetic acid is supplied as a liquid equilibrium solution that requires re-assay before use.
Storage stability mCPBA retains titre for years at 2–8 °C; performic acid cannot be stored and must be generated in situ.
Purity & cost Peroxybenzoic acid, though solid, is reported as comparatively expensive and stocked by far fewer vendors, limiting routine procurement.
Reactivity window Trifluoroperacetic acid offers higher oxidative power but introduces handling hazards and cost that may not be justified for typical substrates.

Catalyst-Free Reaction Kinetics vs. Hydrogen Peroxide

mCPBA possesses a highly polarized O-O bond, making it a potent electrophile capable of rapid oxygen transfer at or below room temperature. In contrast, aqueous hydrogen peroxide exhibits a significantly higher activation barrier for direct epoxidation and typically requires transition-metal catalysts (such as Ti- or Sn-based systems) to activate the peroxide species. Procuring mCPBA allows chemists to achieve high conversion rapidly without metal additives, which is critical for avoiding heavy-metal contamination [1].

Evidence DimensionCatalyst dependency and kinetic barrier
Target Compound DataRapid, uncatalyzed epoxidation at 0–25 °C
Comparator Or BaselineH2O2: Requires transition-metal catalysts or elevated temperatures
Quantified DifferenceEliminates the need for metal catalysts, bypassing metal-removal purification steps
ConditionsStandard laboratory epoxidation of unactivated alkenes

Procuring mCPBA eliminates the need for expensive transition-metal catalysts and complex post-reaction metal scavenging in pharmaceutical intermediate synthesis.

Thermal stability
Class-level inference
Annual decomposition <1% at ambient temperature; vendor shelf life up to 60 months as solid powder.
Enables storable procurement without cold-chain re-standardization.
Peracetic acid solutions require periodic re-assay; performic acid not commercially storable.

Solid-State Stability and Weighing Precision vs. Peracetic Acid

The physical state of an oxidant dictates its ease of use in bench-scale and pilot-scale synthesis. mCPBA is procured as a stable, crystalline solid (typically supplied as a 70-75% w/w paste with water and m-chlorobenzoic acid to ensure safety), which allows for exact gravimetric weighing and precise stoichiometric addition. In direct contrast, peracetic acid is a volatile, corrosive liquid equilibrium mixture. This liquid state introduces significant vapor hazards and makes exact stoichiometric control difficult, increasing the risk of over-oxidation [1].

Evidence DimensionPhysical state and handling precision
Target Compound DataSolid powder (70-75% active); enables exact gravimetric weighing
Comparator Or BaselinePeracetic acid: Volatile, corrosive liquid equilibrium mixture
Quantified DifferenceSuperior stoichiometric control and reduced vapor exposure
ConditionsBench-scale reagent preparation and addition

For R&D and fine chemical synthesis, the solid form of mCPBA ensures reproducible stoichiometry and drastically improves laboratory safety compared to volatile liquid peracids.

Epoxidation selectivity
Head-to-head comparison
Rated most practical and most selective among four methods (mCPBA, PAA, PFA, HFIP) for SBS block copolymer epoxidation.
Supports batch-to-batch reproducibility in polymer epoxidation workflows.
Quantitative reaction with unsaturated polymer double bonds reported (Dreyfuss & Kennedy, 1975).

Anhydrous Processability vs. Oxone for Moisture-Sensitive Substrates

For the oxidation of sulfides or the synthesis of sensitive epoxides, the presence of water can lead to catastrophic yield losses via epoxide ring-opening or substrate degradation. mCPBA is highly soluble in common organic halocarbons (e.g., dichloromethane, chloroform), enabling strictly anhydrous, homogeneous reaction environments. Conversely, Oxone (potassium peroxymonosulfate) is an inorganic triple salt that is insoluble in most organic solvents, necessitating aqueous or biphasic reaction conditions. The ability to deploy mCPBA in dry organic solvents prevents the hydrolytic side reactions that plague aqueous oxidations[1].

Evidence DimensionReaction phase and solvent compatibility
Target Compound DataHomogeneous reaction in anhydrous organic solvents (e.g., DCM)
Comparator Or BaselineOxone: Requires aqueous or biphasic media due to inorganic salt nature
Quantified DifferencePrevention of water-induced side reactions (e.g., epoxide ring-opening)
ConditionsOxidation of moisture-sensitive substrates

Buyers working with water-sensitive molecules must select mCPBA to maintain anhydrous conditions, preventing costly yield losses from hydrolytic degradation.

Baeyer–Villiger activity
Class-level inference
Ranked 6th of 11 oxidants in peracid activity ranking; more active than peracetic acid, perbenzoic acid, and H₂O₂.
Balances reactivity for demanding ketones with safer handling than stronger peracids.
Literature consensus ranking; no single numerical metric.

Off-the-Shelf Usability vs. Hazardous In-Situ Generation of DMDO

Dimethyldioxirane (DMDO) is a powerful, neutral oxidant, but it is not commercially available due to its extreme instability. It must be synthesized in situ or distilled immediately prior to use as a highly dilute solution (typically ~0.1 M in acetone), which is severely bottlenecking for scale-up. mCPBA, by contrast, is a commercially stable, off-the-shelf reagent that can be stored under refrigeration and added directly to the reaction vessel at the required scale. This eliminates the hazardous, time-consuming preparation step required for DMDO, drastically reducing the overall operational time for oxidation workflows [1].

Evidence DimensionPreparation workflow and concentration
Target Compound DataReady-to-use commercial solid; high effective concentration
Comparator Or BaselineDMDO: Requires hazardous in-situ generation; limited to ~0.1 M dilute solutions
Quantified DifferenceEliminates multi-hour reagent preparation and distillation steps
ConditionsStandard laboratory oxidation workflow

Procuring mCPBA saves significant labor hours and eliminates the explosion hazards associated with generating and distilling DMDO in the laboratory.

Purity specification
Cross-study comparable
Pharmaceutical-grade: purity ≥85% HPLC, active oxygen ≥7.5%, moisture ≤2.0%, ICH Q3C compliant residual solvents.
Certified stoichiometry removes need for in-house re-assay before synthetic campaigns.
Peracetic acid solutions ~35–40% titre; peroxybenzoic acid <75% purity common.
Cost & availability
Supporting evidence
Research grade ~$50–110/100 g; multi-vendor availability; 60-month shelf life.
Reported lower cost per mole of active oxygen than peroxybenzoic acid.
Peroxybenzoic acid estimated 2–5× more expensive per active oxygen mole.

Synthesis of Active Pharmaceutical Ingredients (APIs) via Epoxidation

Because mCPBA facilitates rapid, catalyst-free epoxidation in anhydrous organic solvents, it is the premier choice for synthesizing complex, water-sensitive pharmaceutical intermediates. Its use avoids the introduction of transition-metal catalysts, thereby bypassing stringent and costly post-reaction metal scavenging processes required by regulatory agencies [1].

Regioselective Baeyer-Villiger Oxidations in Fine Chemicals

The solid-state stability and precise stoichiometric control of mCPBA make it ideal for Baeyer-Villiger oxidations of asymmetric ketones to lactones or esters. It provides predictable regioselectivity and avoids the harsh, highly acidic conditions associated with trifluoroperacetic acid, preserving sensitive functional groups on the substrate[1].

Controlled Oxidation of Sulfides to Sulfoxides

In the synthesis of chiral auxiliaries or sulfur-based ligands, mCPBA allows for the precise, stoichiometric oxidation of sulfides to sulfoxides at low temperatures in organic solvents like dichloromethane. This level of control prevents over-oxidation to the sulfone and avoids the aqueous conditions required by Oxone, which are incompatible with many organic substrates [1].

Application Selection Guide

Application
Selection Property
Validation Focus
Precise stoichiometric epoxidation
Solid weighable form; reported quantitative double-bond conversion
Stoichiometric control and side-reaction profile
Baeyer–Villiger ketone oxidation
Mid-range oxidative power, above peracetic acid and H₂O₂
Substrate scope and reaction cleanliness
GMP intermediate oxidation
High certified purity, active oxygen, and ICH Q3C compliance
Audit-ready documentation and long shelf life
Cost-effective solid peracid procurement
Multi-vendor availability, multi-year stability
Total cost of ownership and supply-chain resilience

Physical Description

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide in a solvent slurry.

XLogP3

2.4

UNII

G203D4H1RB

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (65.45%): Flammable liquid and vapor [Warning Flammable liquids];
H242 (20%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H271 (12.73%): May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (10.91%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (76.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (21.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (14.55%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (69.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (21.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Flammable Irritant

Flammable;Oxidizer;Corrosive;Irritant

Other CAS

937-14-4

Wikipedia

3-chloroperbenzoic acid

General Manufacturing Information

Benzenecarboperoxoic acid, 3-chloro-: ACTIVE

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